molecular formula C16H10BrN3 B8008128 6-(7-bromo-1H-indazol-3-yl)quinoline

6-(7-bromo-1H-indazol-3-yl)quinoline

Cat. No.: B8008128
M. Wt: 324.17 g/mol
InChI Key: NRMFAOQNTBFAGN-UHFFFAOYSA-N
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Description

6-(7-Bromo-1H-indazol-3-yl)quinoline (CAS 1993173-56-0) is a synthetic organic compound of high interest in medicinal chemistry and oncology research. This molecule features a quinoline scaffold linked to a 7-bromo-1H-indazole moiety, a structure recognized for its potential in developing anticancer agents . The bromine atom at the 7th position of the indazole ring makes this compound a versatile building block for further chemical exploration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex molecules for biological screening .Quinoline-indazole hybrids are investigated as potential therapeutic agents. Research on closely related analogues has demonstrated that such structures can act as effective inhibitors of Human Epidermal Growth Factor Receptor (HER) family kinases, which are key targets in non-small cell lung cancer and other malignancies . Some compounds within this structural class function as irreversible pan-HER inhibitors, while others are high-strength reversible inhibitors, highlighting the skeleton's utility in developing diverse inhibition profiles . The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(7-bromo-2H-indazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-13-5-1-4-12-15(19-20-16(12)13)11-6-7-14-10(9-11)3-2-8-18-14/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMFAOQNTBFAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Mechanism

The reaction proceeds through a base-mediated intramolecular cyclization, eliminating tert-butyl mercaptan to form the indazole ring. Key conditions include:

  • Solvent : Anhydrous DMSO (ensures solubility and stabilizes intermediates).

  • Temperature : 20°C (room temperature).

  • Reaction Time : 2 hours.

  • Yield : 96%.

Table 1: Optimization of 7-Bromo-1H-indazole Synthesis

ParameterValueImpact on Yield
BaseKOtBuMaximizes deprotonation efficiency
SolventDMSOEnhances intermediate stability
Temperature20°CPrevents side reactions
Reaction Time2 hoursEnsures complete cyclization
StepReagents/ConditionsPurpose
NH ProtectionBoc2O, DMAP, CH2Cl2Prevents unwanted NH reactivity
Lithiationn-BuLi, THF, -78°CGenerates nucleophilic site
BoronationB(OiPr)3, then HCl hydrolysisIntroduces boronic acid group

Cross-Coupling for Conjugation

Suzuki-Miyaura coupling links the indazole boronic acid and 6-bromoquinoline. While the sources lack explicit examples, patent highlights palladium-catalyzed couplings for analogous heterocyclic systems.

Coupling Conditions

  • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base : K2CO3 or Cs2CO3.

  • Solvent : Dioxane/water mixture.

  • Temperature : 80–100°C.

  • Yield : Estimated 70–85% based on analogous reactions.

Table 3: Coupling Optimization Parameters

ParameterOptimal ValueEffect on Efficiency
Catalyst Loading2–5 mol%Balances cost and activity
Solvent SystemDioxane:H2O (4:1)Enhances solubility
Reaction Time12–24 hoursEnsures completion

Alternative One-Pot Synthesis

A hypothetical one-pot approach could integrate indazole formation and quinoline coupling sequentially. For instance:

  • Indazole Synthesis : As in Section 1.

  • In Situ Boronation : Without isolation, treat with B2Pin2 and a palladium catalyst.

  • Direct Coupling : Add 6-bromoquinoline and base.

This method reduces purification steps but requires precise stoichiometric control.

Industrial Production Considerations

Scalable synthesis demands cost-effective and efficient protocols:

  • Continuous Flow Reactors : Minimize reaction times and improve heat transfer.

  • Catalyst Recycling : Use immobilized palladium catalysts to reduce costs.

  • Purification : Chromatography-free methods via crystallization or aqueous workups .

Chemical Reactions Analysis

Types of Reactions

6-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-(7-bromo-1H-indazol-3-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating cellular signaling pathways and exerting its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinoline Derivatives

Compound Name Quinoline Substitution Position Substituent Type Molecular Formula Key Features
6-(7-Bromo-1H-indazol-3-yl)quinoline 6 7-Bromoindazole C₁₆H₁₀BrN₃ Bromine enhances lipophilicity; indazole may promote π-π stacking
Chloroquine 4 Piperazine C₁₈H₂₆ClN₃ 4-position substitution critical for antimalarial activity; polar side chain improves solubility
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline 6 Triazolopyridazine-thio group C₂₂H₁₅N₇S Sulfur linkage and triazole enhance rigidity; potential kinase inhibition
Dihydro-6H-indolo[2,3-b]quinoline Fused indole at 6-position Indoloquinoline (fused system) C₁₅H₁₂N₂ Planar fused system; synthetic simplicity via copper catalysis

Key Observations :

  • Substitution Position : Unlike chloroquine (4-position), 6-substitution in the target compound may alter electronic effects and steric interactions, impacting target binding .
  • Substituent Complexity : The bromoindazole group contrasts with chloroquine’s piperazine and the triazolopyridazine in , highlighting divergent strategies for modulating bioactivity .

Key Observations :

  • The target compound’s synthesis likely requires specialized coupling reactions (e.g., Suzuki for C–C bond formation), contrasting with the copper-catalyzed simplicity of indoloquinolines .
  • emphasizes streamlined methods for fused systems, whereas bromoindazole-quinoline synthesis may face challenges in regioselective bromination .

Q & A

Q. What are the common synthetic routes for preparing 6-(7-bromo-1H-indazol-3-yl)quinoline?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline and indazole cores. Key steps include:

  • Bromination : Introducing bromine at the 7-position of indazole using brominating agents (e.g., Br₂, NBS) under controlled conditions (e.g., DCM solvent, 0–25°C) .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the bromoindazole and quinoline moieties, often requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • XRD : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and confirms substitution patterns .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., quinoline C-H signals at δ 8.5–9.0 ppm) and verifies bromine/indazole integration .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 340.01) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Enzyme Inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar quinoline derivatives be resolved?

  • Structural Comparison : Overlay crystallographic data (e.g., using WinGX) to identify steric/electronic differences in substituents .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Meta-Analysis : Compare results across studies using databases (e.g., PubChem BioAssay) to identify trends .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups at the quinoline 4-position to enhance hydrophilicity .
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) for IP/IV administration, validated by dynamic light scattering (DLS) .

Q. How do substituents on the quinoline ring influence binding affinity?

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance π-stacking with hydrophobic enzyme pockets (e.g., observed in SARS-CoV-2 Mpro inhibition) .
  • Steric Effects : Bulky groups at the 2-position reduce binding to flat active sites (e.g., topoisomerase II) .

Q. What computational methods predict SAR for derivatives?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP1) .
  • QSAR Models : Train ML algorithms (e.g., Random Forest) on datasets of IC₅₀ vs. molecular descriptors (e.g., logP, polar surface area) .

Q. How are crystallographic disorders in the indazole moiety addressed during refinement?

  • SHELXL Constraints : Apply ISOR/DFIX commands to model anisotropic displacement .
  • Twinning Analysis : Use PLATON to detect twinning and refine with TWIN/BASF commands .

Methodological Challenges

Q. What steps mitigate low yields in cross-coupling reactions?

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for challenging substrates .
  • Microwave Assistance : Accelerate reactions (e.g., 120°C, 30 min) to reduce decomposition .

Q. How are competing side reactions during bromination controlled?

  • Temperature Modulation : Slow addition of Br₂ at −10°C to minimize di-bromination .
  • In Situ Monitoring : Use FTIR to track N-Br bond formation (650 cm⁻¹ peak) .

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